4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
Chemical Structure and Properties 4-(Dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a 1,3,4-oxadiazole derivative with a benzamide backbone. Its molecular formula is C₁₅H₁₈N₄O₄S₂, and it features a dimethylsulfamoyl group at the para position of the benzamide ring and a propylsulfanyl substituent on the 1,3,4-oxadiazole moiety.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-4-9-24-15-18-17-13(23-15)10-16-14(20)11-5-7-12(8-6-11)25(21,22)19(2)3/h5-8H,4,9-10H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWALJWGCHQIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This step typically involves the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the propylsulfanyl group: This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Attachment of the benzamide core: The benzamide moiety can be introduced through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, potentially leading to ring-opening reactions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide may exhibit antimicrobial and antifungal activities. The presence of the dimethylsulfamoyl group enhances solubility and biological activity, making it a candidate for drug development targeting infections caused by resistant pathogens .
Anticancer Potential
This compound can be explored as a pharmacophore in anticancer drug design. Preliminary studies suggest that modifications in the oxadiazole moiety could lead to compounds with selective cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Biological Studies
Biological Pathway Probes
The unique functional groups present in this compound make it suitable for use as a probe in biological studies. It can help elucidate biological pathways involving sulfur-containing functional groups. Such probes are crucial for understanding disease mechanisms and developing targeted therapies .
In Vitro Studies
In vitro studies have shown that similar compounds can inhibit viral replication, particularly in the context of herpes simplex virus (HSV) infections. The mechanism often involves interference with specific viral gene products, suggesting that this compound could be further investigated for antiviral properties .
Materials Science
Synthesis of Advanced Materials
The compound can serve as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its unique chemical structure allows for the tailoring of materials with specific electronic or optical properties, which are essential in electronics and photonics .
Industrial Applications
Specialty Chemicals Development
In the industrial sector, this compound can be utilized in the development of specialty chemicals. This includes catalysts or intermediates in organic synthesis processes. The stability and reactivity of the compound enhance its utility in various chemical reactions .
Table 1: Summary of Research Applications
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations:
- However, larger substituents in LMM5/LMM11 confer stronger antifungal activity, likely due to enhanced hydrophobic interactions with fungal enzyme pockets .
- Oxadiazole Substituent Role : The propylsulfanyl group in the target compound differs from electron-rich aromatic substituents (e.g., furan-2-yl in LMM11 or methoxyphenyl in LMM5). Propylsulfanyl’s aliphatic nature may reduce π-π stacking with target enzymes but could increase metabolic stability .
Pharmacological and Toxicological Profiles
- Antifungal Activity: LMM5 and LMM11 exhibit MIC values of 1.5–4.5 µg/mL against C. albicans, linked to thioredoxin reductase (TrxR) inhibition. The target compound’s propylsulfanyl group may modulate selectivity, as sulfur-containing substituents are known to interact with TrxR’s redox-active cysteine residues .
- Enzyme Inhibition : Compound 23 () demonstrates potent Ca²⁺/calmodulin inhibition (IC₅₀: 0.8 µM), highlighting the 1,3,4-oxadiazole scaffold’s versatility. The target compound’s dimethylsulfamoyl group could similarly target ATP-binding pockets in kinases or phosphatases .
Biological Activity
4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide, with the CAS number 941899-20-3, is a compound that integrates a dimethylsulfamoyl group with a 1,3,4-oxadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and agrochemistry.
Chemical Structure
The molecular formula of this compound is C15H20N4O4S2. Its structure features a benzamide core substituted with both a dimethylsulfamoyl group and a propylsulfanyl-substituted oxadiazole ring. The presence of these functional groups is significant as they contribute to the compound's biological activity.
Biological Activity Overview
Research has indicated that compounds containing the oxadiazole group exhibit various biological activities, including:
- Antimicrobial Properties : Oxadiazoles have been reported to possess antimicrobial effects against various pathogens.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Insecticidal and Fungicidal Effects : Recent studies highlight their effectiveness as larvicides and fungicides.
Antimicrobial Activity
A study focusing on oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against strains of bacteria and fungi. For instance, derivatives with similar structural features showed minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against Mycobacterium tuberculosis .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been explored in various studies. For example, compounds with the oxadiazole scaffold have been identified as effective against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of our compound remains to be fully elucidated but aligns with the promising results observed in related structures.
Insecticidal and Fungicidal Activity
The compound has been evaluated for its potential as an insecticide. A series of benzamides linked to oxadiazoles demonstrated high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. Notably, one compound achieved 100% larvicidal activity at this concentration . Additionally, fungicidal assays indicated that certain derivatives exhibited superior inhibitory activity against Botrytis cinerea, suggesting potential applications in agriculture .
Case Study 1: Antitubercular Activity
In a recent study evaluating the antitubercular efficacy of oxadiazole derivatives, compounds similar to our target showed promising results against drug-resistant strains of Mycobacterium tuberculosis. The study reported that specific derivatives had T1/2 values indicating favorable metabolic stability and bioavailability .
Case Study 2: Larvicidal Efficacy
Another investigation into the larvicidal properties of benzamide derivatives revealed that several compounds exhibited significant activity against mosquito larvae. The study highlighted the potential for these compounds to be developed into effective pest control agents .
Q & A
Q. What are the key synthetic routes for preparing 4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide?
- Methodological Answer : Synthesis typically involves three steps:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅).
- Benzamide coupling : Reacting the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine).
- Sulfamoyl group introduction : Using coupling reagents like EDCI to attach the dimethylsulfamoyl moiety to the benzamide core .
Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products, particularly during cyclization and coupling steps.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the oxadiazole, sulfamoyl, and propylsulfanyl groups.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~450 g/mol based on analogs) .
- IR spectroscopy to identify key functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .
- Anticancer potential : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ calculations .
Include positive controls (e.g., doxorubicin for anticancer assays) and validate results in triplicate to ensure reproducibility.
Advanced Research Questions
Q. How can contradictory bioactivity data between similar oxadiazole derivatives be resolved?
- Methodological Answer : Contradictions may arise from:
- Substituent effects : Compare analogs (e.g., methoxy vs. propylsulfanyl groups) using SAR studies to isolate functional group contributions .
- Purity issues : Re-evaluate compound purity via HPLC (>95%) and re-test biological activity.
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) across labs .
Q. What computational methods can predict the binding affinity of this compound to enzymatic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydrofolate reductase (DHFR) or β-tubulin, leveraging crystallographic data from similar sulfonamide-oxadiazole hybrids .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Validate predictions with in vitro enzyme inhibition assays (e.g., DHFR activity kits).
Q. What strategies optimize the metabolic stability of this compound for in vivo studies?
- Methodological Answer :
- Microsomal stability assays : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS.
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the benzamide core to reduce CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., sulfamoyl) with ester linkages to enhance bioavailability .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer :
- Systematic substituent variation : Synthesize derivatives with altered alkyl chains (e.g., ethyl vs. propylsulfanyl) and evaluate bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity trends across analogs .
Prioritize modifications that enhance both potency (e.g., lower IC₅₀) and selectivity (e.g., reduced cytotoxicity to HEK293 cells).
Q. What analytical techniques resolve challenges in characterizing degradation products?
- Methodological Answer :
- LC-HRMS/MS : Identify degradation products under forced conditions (e.g., heat, UV light) using fragmentation patterns.
- Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled compounds in hepatocyte incubations .
- X-ray crystallography : Determine structures of stable degradation byproducts to infer degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
